molecular formula C7H9ClN2OS B1453015 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine CAS No. 221679-84-1

4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine

Cat. No. B1453015
M. Wt: 204.68 g/mol
InChI Key: UGHUXTAMHJKMPX-UHFFFAOYSA-N
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Description

4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine is a multifunctionalized pyrimidine scaffold . It is synthesized from 4,6-Dichloro-2-methylthiopyrimidine, which reacts with EtONa in EtOH at approximately 20 °C for 2 hours . The product is presented as a useful multifunctionalized pyrimidine scaffold .


Synthesis Analysis

The synthesis of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine involves the reaction of 4,6-Dichloro-2-methylthiopyrimidine with EtONa in EtOH at approximately 20 °C for 2 hours . This reaction yields exclusively 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine in an 89% yield .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine is characterized by the presence of a pyrimidine ring, which is a heterocyclic compound containing nitrogen . The molecule also contains functional groups such as chloro, ethoxy, and methylsulfanyl groups .

Scientific Research Applications

Tautomerism and Molecular Interactions

Pyrimidine derivatives, including compounds similar to 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine, have been studied for their tautomeric behaviors and the effect of molecular interactions on tautomeric equilibria. These studies are crucial for understanding the biological significance of nucleic acid bases and their analogs, providing insights into spontaneous mutations and the fundamental mechanisms of DNA repair and replication (Person et al., 1989).

Anti-inflammatory Applications

Research developments have highlighted the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives. These compounds are known for their inhibitory responses against vital inflammatory mediators, showcasing their potential as anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Anti-cancer Potential

The anticancer properties of pyrimidine derivatives are extensively documented, with various scaffolds displaying potent cell-killing effects through different mechanisms. These findings highlight the versatility of pyrimidine compounds in interacting with diverse biological targets, making them promising candidates for future cancer therapies (Kaur et al., 2014).

Alzheimer's Disease Research

Pyrimidine derivatives have also been explored for their potential as anti-Alzheimer's agents. Their effects on neurological disorders and the possibility to mitigate or rehabilitate cognitive decline offer a new avenue for drug development in treating Alzheimer's disease (Das et al., 2021).

Pharmacologically Active Compounds

A systematic analysis of pyrimidine derivatives has revealed a wide range of pharmacological activities, including antiviral, antimicrobial, antitumor, and antifungal effects. This diversity makes the pyrimidine core a promising scaffold for developing new biologically active compounds, underscoring the importance of such derivatives in medicinal chemistry (Chiriapkin, 2022).

properties

IUPAC Name

4-chloro-6-ethoxy-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS/c1-3-11-6-4-5(8)9-7(10-6)12-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHUXTAMHJKMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=N1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693785
Record name 4-Chloro-6-ethoxy-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

CAS RN

221679-84-1
Record name 4-Chloro-6-ethoxy-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4,6-dichloro-2-methylsulfanylpyrimidine (500 mg, 2.56 mmol) in anhydrous DMF (6 mL) was added sodium ethoxide (174 mg, 2.56 mmol). The reaction mixture was stirred at 70° C. for overnight. The resulting mixture was poured into 30 mL of water and was extracted with diethyl ether (20 mL×3) three times. The ether layer was separated and dried with anhydrous MgSO4 and concentrated in vacuo to give crude product 4-chloro-6-ethoxy-2-methylsulfanylpyrimidine (525 mg). 1H-NMR (CDCl3): δ 6.39 (s, 1H), 4.43 (q, J=7.1 Hz, 2H), 2.54 (s, 3H), 1.38 (t, J=7.1H, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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